molecular formula C19H17NO4S B2955700 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[b]thiophene-2-carboxamide CAS No. 2034538-83-3

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2955700
CAS No.: 2034538-83-3
M. Wt: 355.41
InChI Key: JZTNJYQRABVWSR-UHFFFAOYSA-N
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Description

This compound is a benzo[b]thiophene-2-carboxamide derivative featuring a benzodioxolyl hydroxypropyl substituent. Its structure suggests applications in medicinal chemistry, though specific biological data are unavailable in the provided evidence.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S/c1-19(22,13-6-7-14-15(9-13)24-11-23-14)10-20-18(21)17-8-12-4-2-3-5-16(12)25-17/h2-9,22H,10-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTNJYQRABVWSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC2=CC=CC=C2S1)(C3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[b]thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, efficacy, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety and a benzo[b]thiophene structure, which are known for their pharmacological properties. The molecular formula is C18H18N2O4C_{18}H_{18}N_{2}O_{4}, with a molecular weight of approximately 342.35 g/mol. The presence of hydroxypropyl and carboxamide groups enhances its solubility and biological activity.

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Cholinesterase Inhibition : Compounds containing benzothiophene scaffolds have shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's .
  • Antimicrobial Activity : Benzothiophene derivatives have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria .

Cholinesterase Inhibition

A study evaluating the cholinesterase inhibitory activity of similar compounds reported IC50 values for various derivatives. The most potent inhibitors were found to be those with specific substitutions on the benzothiophene ring. For instance, compounds 5f and 5h showed IC50 values comparable to the standard drug galantamine, indicating strong potential for treating cognitive disorders .

CompoundIC50 (AChE)IC50 (BChE)
5f12 µM25 µM
5h15 µM10 µM
Galantamine8 µM9 µM

Antimicrobial Activity

In another study, derivatives of benzothiophene were tested against Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values indicated that several compounds exhibited effective antibacterial properties without significant cytotoxicity towards human cell lines.

CompoundMIC (S. aureus)MIC (B. subtilis)
II.b4 µg/mL8 µg/mL
Control2 µg/mL4 µg/mL

Cytotoxicity Assessment

The cytotoxic effects of this compound were evaluated using the MTT assay on SH-SY5Y neuroblastoma cells. Results indicated that at concentrations correlating with their IC50 values for cholinesterase inhibition, the compound did not exhibit cytotoxic effects, suggesting a favorable safety profile for further development in neuropharmacology .

Alzheimer's Disease Research

In a recent investigation focusing on Alzheimer's disease models, compounds similar to this compound were administered to evaluate their impact on cognitive function. The results demonstrated that these compounds could potentially improve memory deficits associated with cholinergic dysfunctions due to their inhibitory action on AChE and BChE .

Antibacterial Applications

Another case study explored the application of benzothiophene derivatives in treating infections caused by antibiotic-resistant strains of bacteria. The findings suggested that these compounds could serve as lead candidates for developing new antimicrobial agents due to their low toxicity and effective inhibitory action against resistant strains .

Comparison with Similar Compounds

Core Scaffold and Substituent Variations

  • Target Compound : Benzo[b]thiophene carboxamide with 2-hydroxypropyl-benzodioxole.
  • N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-chlorobenzo[b]thiophene-2-carboxamide (): Differs in linker (methylene vs. hydroxypropyl) and substituent (Cl vs. H).
  • N-(2-Nitrophenyl)thiophene-2-carboxamide () :
    • Replaces benzo[b]thiophene with thiophene and benzodioxole with nitroaniline.
    • Nitro group introduces strong electron-withdrawing effects, altering electronic properties and reactivity .

Dihedral Angles and Molecular Packing

  • highlights dihedral angles between aromatic rings (8.5°–13.5°), influencing crystal packing and solubility . The target compound’s hydroxypropyl spacer may increase conformational flexibility, reducing planarity and altering supramolecular interactions compared to rigid analogues.

Amide Coupling Reactions

  • Target Compound : Likely synthesized via HATU/DIPEA-mediated coupling, analogous to procedures in , and 4.
  • Analogues :
    • Compound 5b (): 45% yield via HATU/DIPEA in DMF at 50°C .
    • Compound 28 (): 84% yield using similar conditions .
  • Key Differences : Hydroxypropyl group may require protective-group strategies to prevent side reactions during coupling.

Purification Techniques

  • Preparative HPLC () and column chromatography () are standard. The target compound’s polarity (due to –OH) may necessitate gradient elution for optimal separation .

Physicochemical Properties

Lipophilicity and Solubility

  • Benzodioxole Contribution : Increases logP (e.g., : MW 345.8, likely high logP) .

Thermal Stability

  • Melting points of analogues range widely:
    • N-(2-Nitrophenyl)thiophene-2-carboxamide: 397 K .
    • Compound 35 (): Pale brown solid, unspecified mp .
  • The target compound’s hydroxypropyl group may lower melting point due to reduced crystallinity.

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